2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt
Overview
Description
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt, commonly referred to as oxopropionic acid, is a synthetic compound that has been studied for its potential biological applications. It is a member of the oxo-carboxylic acid family and is composed of an oxo group and a carboxylic acid group. Oxopropionic acid has been studied for its potential as an inhibitor of enzymes and as an antioxidant. In addition, its role as a modulator of cell signaling processes has been investigated.
Scientific Research Applications
Nucleophilic Addition and Substitution Reactions
DBU salts of 5-substituted uracils have been crystallized and utilized as nucleophiles in synthesizing 1-(2'-hydroxy-3'-methoxypropyl)uracils by opening the oxirane ring in 1,2-epoxy-3methoxypropane and in reversed pyrimidine nucleosides synthesis by substituting the terminal tosylate group in methyl 6-O-tosyla-D-glucopyranoside (Suwiński & Walczak, 2001).
Methylation Reactions
DBU has been demonstrated as a novel and active catalyst in promoting the methylation reaction of phenols, indoles, and benzimidazoles with dimethyl carbonate under mild conditions. This process is further accelerated by microwave irradiation, achieving high yield in minutes (Shieh, Dell, & Repic, 2001).
Esterification of Carboxylic Acids
The use of DBU as a nucleophilic catalyst for the esterification of carboxylic acids with dimethyl carbonate to produce methyl esters demonstrates its effectiveness in facilitating reactions that incorporate acid-sensitive functionality (Shieh, Dell, & Repič, 2002).
Synthesis of 1,3,4-Oxadiazoles
A method involving N-chlorosuccinimide and DBU for the oxidative cyclization of acyl hydrazone to synthesize various 2,5-disubstituted 1,3,4-oxadiazoles under mild conditions has been reported, highlighting efficient yields and simple workup procedures (Pardeshi, Patil, & Bobade, 2010).
Polymerization and Material Synthesis
DBU's role as a ligand in atom transfer radical polymerization (ATRP) of (meth)acrylates and styrene showcases its application in material science, enabling the production of polymers with controlled molecular weights and low polydispersity indexes (Fournier et al., 2005).
Catalysis in Aqueous Media
DBU catalyzed one-pot synthesis of tetrahydro-4H-chromenes, tetrahydro[b]pyrans, pyrano[d]pyrimidines, and 4H-pyrans from aldehydes, malononitrile/ethyl cyanocacetate, and activated C–H acids in water, emphasizing the environmentally friendly aspect of using water as a solvent (Khurana, Nand, & Saluja, 2014).
properties
IUPAC Name |
2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine;2-(9-oxoxanthen-2-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4.C9H16N2/c1-9(16(18)19)10-6-7-14-12(8-10)15(17)11-4-2-3-5-13(11)20-14;1-2-5-9-10-6-4-8-11(9)7-3-1/h2-9H,1H3,(H,18,19);1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLFMLTKPDRGWFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OC3=CC=CC=C3C2=O)C(=O)O.C1CCC2=NCCCN2CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt | |
CAS RN |
1346753-05-6 | |
Record name | 9H-Xanthene-2-acetic acid, α-methyl-9-oxo-, compd. with 2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepine (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1346753-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(9-Oxoxanthen-2-yl)propionic Acid 1,8-Diazabicyclo[5.4.0]undec-7-ene Salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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